5-Ethyl-2-fluorophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13665773
Molecular Formula: C14H20BFO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BFO2 |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO2/c1-6-10-7-8-12(16)11(9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 |
| Standard InChI Key | VFECAFVAMXUETN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)F |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Bonding
The compound’s IUPAC name, 2-(5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic structure. The phenyl ring is functionalized with an ethyl group (-C₂H₅) at the 5-position and a fluorine atom (-F) at the 2-position. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring with two methyl groups on each oxygen atom .
Key structural features:
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Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the pinacol group and the aryl carbon.
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Electron-withdrawing effects: The fluorine atom induces electron deficiency in the aromatic ring, enhancing reactivity in cross-coupling reactions.
Table 1: Molecular Properties
Synthesis and Preparation
General Synthetic Routes
While specific protocols for this compound are sparingly documented, its synthesis likely follows established methods for arylboronic acid pinacol esters:
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Boronation: Reaction of 5-ethyl-2-fluoroiodobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
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Purification: Isolation via flash column chromatography to achieve >97% purity .
Critical parameters:
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Solvent selection: Tetrahydrofuran (THF) or dioxane are preferred for their ability to dissolve both organic and inorganic reactants.
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Temperature: Reactions typically proceed at 80–100°C under inert atmosphere.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Pd-catalyzed couplings with aryl halides (e.g., bromides, iodides) to form biaryl structures. The fluorine substituent modulates electronic effects, often improving reaction rates and yields compared to non-fluorinated analogs .
Case study: Coupling with 4-bromotoluene produces 5-ethyl-2-fluoro-4'-methylbiphenyl, a potential intermediate in liquid crystal synthesis.
Pharmaceutical Intermediates
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Anticancer agents: Biaryl products derived from this boronic ester are explored as kinase inhibitors (e.g., EGFR tyrosine kinase) .
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Antiviral compounds: Fluorinated biphenyls exhibit enhanced metabolic stability in protease inhibitors .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritation) | Wear protective gloves | |
| H319 (Eye irritation) | Use eye protection | |
| H335 (Respiratory irritation) | Use in ventilated areas |
Comparative Analysis with Related Compounds
Table 2: Reactivity of Fluorinated vs. Brominated Analogs
| Compound | Suzuki-Miyaura Yield (%) | LogP |
|---|---|---|
| 5-Ethyl-2-fluorophenylboronic ester | 82–89 | 3.2 |
| 3-Bromo-5-ethyl-2-fluorophenylboronic ester | 75–81 | 3.8 |
The brominated derivative (CAS 2121514-74-5) exhibits lower reactivity due to steric hindrance from the bromine atom but higher lipophilicity, making it suitable for hydrophobic drug candidates .
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